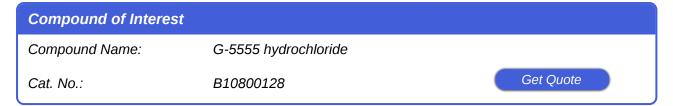


G-5555 Hydrochloride: Application Notes and Protocols for NSCLC Xenograft Studies

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Introduction

G-5555 hydrochloride is a potent and selective inhibitor of p21-activated kinase 1 (PAK1), a serine/threonine kinase that is frequently dysregulated in non-small cell lung cancer (NSCLC). [1] PAK1 plays a crucial role in various cellular processes integral to tumorigenesis, including proliferation, survival, migration, and invasion.[2][3][4] As a downstream effector of key oncogenic drivers, PAK1 represents a promising therapeutic target in NSCLC. These application notes provide an overview of **G-5555** hydrochloride and detailed protocols for its use in preclinical NSCLC xenograft models.

G-5555 is a high-affinity inhibitor of group I PAKs (PAK1, 2, and 3), with a Ki of 3.7 nM for PAK1.[5] It exhibits good oral bioavailability and has demonstrated in vivo efficacy in NSCLC xenograft models.[1][6]

Data Presentation In Vitro Kinase Inhibitory Activity of G-5555



Kinase	Kı (nM)	IC50 (nM)	
PAK1	3.7	-	
PAK2	11	11	
PAK3	-	>70% inhibition	
KHS1	-	10	
Lck	-	52	
MST3	-	43	
MST4	-	20	
SIK2	-	9	
YSK1	-	34	

Data compiled from multiple sources.[1]

In Vivo Pharmacokinetic Parameters of G-5555 in Mice

Parameter	Value
Dosing Route	Intravenous (i.v.) / Oral (p.o.)
Dose (i.v.)	2 mg/kg
Dose (p.o.)	25 mg/kg
Blood Clearance (CLblood)	24.2 mL/min/kg
Half-life (t1,2)	53 min
Oral Exposure (AUC)	30 μM·h
Oral Bioavailability (F)	80%

Pharmacokinetic parameters were determined in female CD-1 mice.[6]



In Vivo Efficacy of G-5555 in an H292 NSCLC Xenograft

Model

Treatment Group	Dosing Regimen	Tumor Growth Inhibition (%)
G-5555	25 mg/kg, b.i.d., p.o.	60

Tumor growth inhibition was assessed in nude mice bearing H292 NSCLC xenografts.[1]

In Vivo Pharmacodynamic Modulation in an H292

NSCLC Xenograft Model

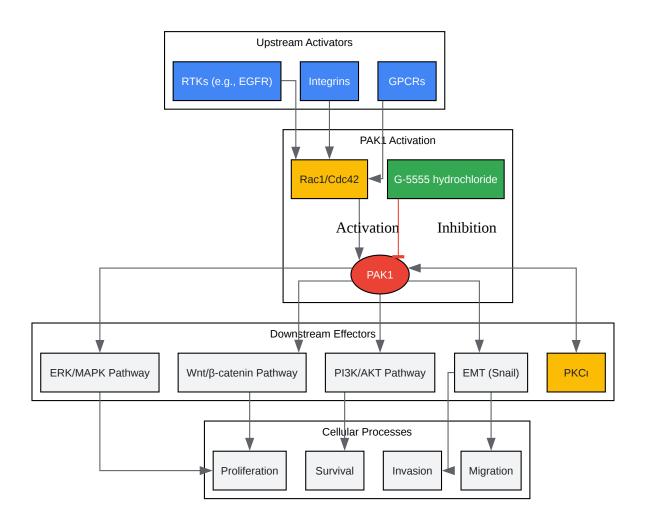
Dose (mg/kg, p.o.)	Time Point	Biomarker	Result
10, 20, 30	6 h post-dose	pMEK S298	Dose-dependent reduction

Pharmacodynamic effects were evaluated in nude mice bearing H292 NSCLC xenografts.[6]

Signaling Pathways

The signaling pathways influenced by PAK1 in NSCLC are multifaceted. PAK1 is activated by upstream signals from receptor tyrosine kinases (RTKs), integrins, and G-protein coupled receptors (GPCRs), often through the GTPases Rac1 and Cdc42. Once activated, PAK1 can modulate several downstream pathways critical for cancer progression, including the ERK/MAPK and PI3K/AKT pathways. It has also been shown to influence the Wnt/ β -catenin signaling pathway by promoting the nuclear translocation of β -catenin and its interaction with TCF transcription factors. Furthermore, PAK1 can regulate the expression and activity of proteins involved in the epithelial-mesenchymal transition (EMT), such as Snail, and can be influenced by other kinases like PKCı.





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Caption: PAK1 Signaling Pathway in NSCLC.

Experimental Protocols Preparation of G-5555 Hydrochloride for Oral Administration

This protocol describes the preparation of a **G-5555 hydrochloride** formulation suitable for oral gavage in mice.



Materials:

- G-5555 hydrochloride
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Weigh the required amount of G-5555 hydrochloride in a sterile microcentrifuge tube.
- Prepare the vehicle solution by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- Add the appropriate volume of DMSO to the G-5555 hydrochloride to create a stock solution. Vortex thoroughly to dissolve the compound. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.
- Add the PEG300 to the solution and vortex until the solution is clear.
- Add the Tween-80 and vortex until the solution is clear.
- Finally, add the saline to reach the final desired concentration and vortex thoroughly.
- The final formulation should be a clear solution. Prepare fresh on the day of dosing. A suggested final concentration for a 25 mg/kg dose in a 20 g mouse with a dosing volume of 100 μL would be 5 mg/mL.



NSCLC Xenograft Model Establishment and In Vivo Efficacy Study

This protocol details the establishment of a subcutaneous NCI-H292 NSCLC xenograft model and a subsequent in vivo efficacy study with **G-5555 hydrochloride**.

Materials:

- NCI-H292 human non-small cell lung carcinoma cell line
- Appropriate cell culture medium and supplements
- Matrigel® Basement Membrane Matrix
- 6-8 week old female athymic nude mice (or other suitable immunodeficient strain)
- G-5555 hydrochloride formulation
- Vehicle control formulation
- Calipers
- Animal balance
- Sterile syringes and needles

Procedure:

- 1. Cell Culture and Preparation: a. Culture NCI-H292 cells according to the supplier's recommendations. b. Harvest cells during the logarithmic growth phase using standard cell detachment methods. c. Wash the cells with sterile PBS and perform a cell count. d. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
- 2. Tumor Implantation: a. Anesthetize the mice according to approved institutional protocols. b. Subcutaneously inject 100 μ L of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse. c. Monitor the animals for tumor growth.

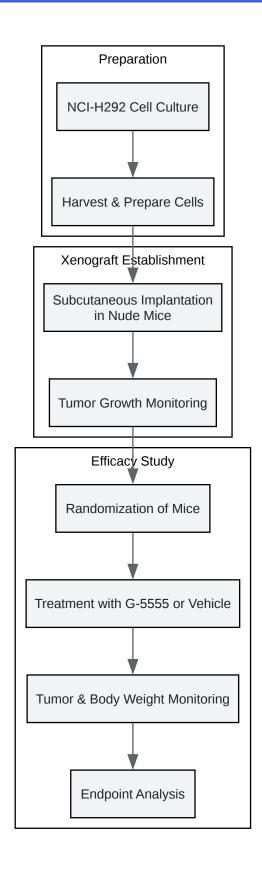






3. In Vivo Efficacy Study: a. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group). b. Record the initial tumor volume and body weight of each mouse. c. Administer **G-5555 hydrochloride** (e.g., 25 mg/kg) or vehicle control orally (p.o.) twice daily (b.i.d.) via gavage. d. Measure tumor dimensions with calipers and body weights 2-3 times per week. e. Calculate tumor volume using the formula: (Length x Width²)/2. f. Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified endpoint. g. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).





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Caption: NSCLC Xenograft Study Workflow.



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